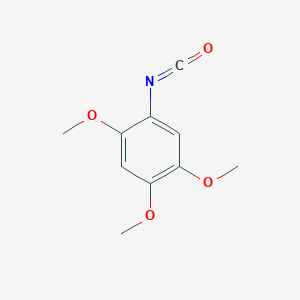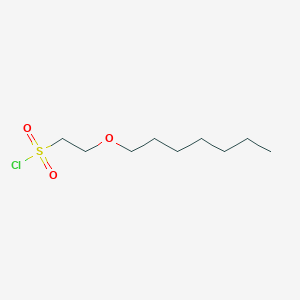
5-Bromo-4,6-dichloro-2-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,6-dichloro-2-iodopyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 4,6-dichloropyrimidine.
Iodination: The iodination at the 2-position can be performed using iodine or hydroiodic acid under controlled conditions.
Industrial Production Methods: The industrial production of 5-Bromo-4,6-dichloro-2-iodopyrimidine involves large-scale bromination and iodination processes, often using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs.
Major Products:
- Substituted pyrimidines with various functional groups depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor.
- Used in the synthesis of compounds with potential anticancer and antiviral activities.
Industry:
- Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-4,6-dichloro-2-iodopyrimidine involves its ability to act as an electrophile in various chemical reactions. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophiles. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
5-Bromo-2-iodopyrimidine: Similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dichloropyrimidine: Lacks the iodine atom, which affects its reactivity in cross-coupling reactions.
Uniqueness:
- The presence of bromine, chlorine, and iodine atoms in 5-Bromo-4,6-dichloro-2-iodopyrimidine makes it highly versatile and reactive, suitable for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C4BrCl2IN2 |
|---|---|
Poids moléculaire |
353.77 g/mol |
Nom IUPAC |
5-bromo-4,6-dichloro-2-iodopyrimidine |
InChI |
InChI=1S/C4BrCl2IN2/c5-1-2(6)9-4(8)10-3(1)7 |
Clé InChI |
ASQTYPRBMLFVFP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1Cl)I)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)



